1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid 1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2413877-92-4
VCID: VC7164055
InChI: InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13)
SMILES: CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid

CAS No.: 2413877-92-4

Cat. No.: VC7164055

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid - 2413877-92-4

Specification

CAS No. 2413877-92-4
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
IUPAC Name 1-tert-butyl-4-chloropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H11ClN2O2/c1-8(2,3)11-4-5(9)6(10-11)7(12)13/h4H,1-3H3,(H,12,13)
Standard InChI Key DASFEAJBFJIHLE-UHFFFAOYSA-N
SMILES CC(C)(C)N1C=C(C(=N1)C(=O)O)Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(tert-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid (CAS: 2413877-92-4) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular formula, C₈H₁₁ClN₂O₂, corresponds to a molar mass of 202.64 g/mol. The tert-butyl group (-C(CH₃)₃) at the 1-position introduces steric bulk, while the chlorine atom at the 4-position and carboxylic acid (-COOH) at the 3-position contribute to its electronic and reactive profile.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name1-tert-butyl-4-chloropyrazole-3-carboxylic acid
SMILESCC(C)(C)N1C=C(C(=N1)C(=O)O)Cl
InChI KeyDASFEAJBFJIHLE-UHFFFAOYSA-N
PubChem CID146049780

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyrazole precursors. A common route includes:

  • Cyclization: Reacting tert-butyl hydrazine with a suitably substituted diketone or haloketone, such as 1,3-dichloro-2-propanone, under reflux conditions in ethanol.

  • Functionalization: Introducing the carboxylic acid group via carboxylation or oxidation of a methyl substituent.

Table 2: Representative Synthetic Conditions

StepReactantsSolventTemperatureYield
1tert-Butyl hydrazine + 1,3-dichloro-2-propanoneEthanolReflux~60%
2Intermediate + CO₂ (under pressure)THF80°C~45%

Industrial Production

Industrial-scale manufacturing employs continuous flow reactors to enhance yield and purity. Post-synthesis purification often involves recrystallization from ethanol-water mixtures or chromatographic techniques.

Physicochemical Characteristics

Solubility and Stability

The compound exhibits limited solubility in non-polar solvents but dissolves moderately in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to decarboxylation under acidic or high-temperature conditions, necessitating storage at 2–8°C.

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
LogP (Predicted)2.02
pKa (Carboxylic)~3.5 (estimated)

Applications in Pharmaceutical Research

Drug Discovery Intermediates

The carboxylic acid group enables facile conjugation with amines or alcohols, making the compound a key building block for:

  • Kinase inhibitors: The pyrazole core mimics adenine in ATP-binding pockets, aiding in the design of competitive inhibitors.

  • Anticancer agents: Chlorine substituents enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins.

Materials Science

In polymer chemistry, the tert-butyl group improves thermal stability, while the carboxylic acid allows cross-linking in epoxy resins.

Comparative Analysis with Structural Analogs

Positional Isomerism: 4-Chloro vs. 5-Chloro Derivatives

Compared to its 5-chloro isomer, the 4-chloro derivative exhibits:

  • Enhanced electronic effects: The chlorine’s proximity to the carboxylic acid alters resonance stabilization, increasing acidity.

  • Steric hindrance: The tert-butyl group impedes nucleophilic attack at the 1-position, reducing unwanted side reactions.

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